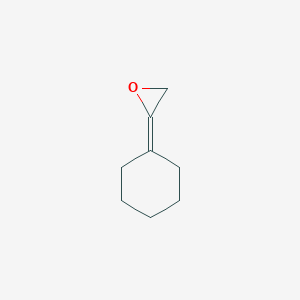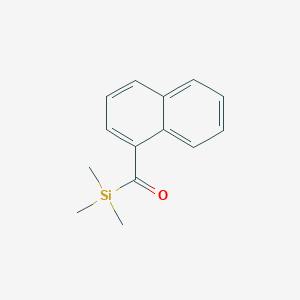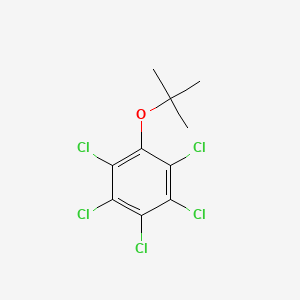
2-Cyclohexylideneoxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylideneoxirane is a three-membered cyclic ether, also known as an epoxide. It features a cyclohexylidene group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneoxirane can be synthesized through the oxidation of alkenes. One common method involves the reaction of cyclohexylidene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a three-membered ring structure, resulting in the epoxide .
Industrial Production Methods: On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of alkenes. This process involves the use of oxygen or air in the presence of a silver catalyst at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexylideneoxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Oxidation and Reduction: The epoxide ring can be oxidized to form diols or reduced to yield alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in substitution products.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, can open the epoxide ring under acidic or basic conditions.
Oxidizing Agents: Such as peracids, can convert alkenes to epoxides.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4), can reduce epoxides to alcohols.
Major Products:
Diols: Formed from ring-opening reactions with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Cyclohexylideneoxirane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclohexylideneoxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles such as water, alcohols, and amines .
Comparaison Avec Des Composés Similaires
Ethylene Oxide: A simpler epoxide with a two-carbon ring.
Propylene Oxide: An epoxide with a three-carbon ring and a methyl group.
Styrene Oxide: An epoxide with a phenyl group attached to the ring.
Uniqueness: 2-Cyclohexylideneoxirane is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties compared to simpler epoxides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
89654-27-3 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-cyclohexylideneoxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-6H2 |
Clé InChI |
BTMCQHWHOJASGW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2CO2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)









